2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
Properties
Molecular Formula |
C20H21BrN2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-18-6-3-14(11-19(18)26-2)7-9-22-20(24)13-23-10-8-15-4-5-16(21)12-17(15)23/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,22,24) |
InChI Key |
RAZDSCQTJQLKMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC |
Origin of Product |
United States |
Preparation Methods
Fragment Preparation: 6-Bromoindole Acetamide Core
The synthesis of the indole moiety typically begins with bromination of a preformed indole derivative. For example, 1H-indole undergoes regioselective bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, achieving yields of 78–85%. Subsequent N-alkylation with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone yields 2-chloro-N-(6-bromo-1H-indol-1-yl)acetamide , a key intermediate.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0–5°C | 78–85 |
| N-Alkylation | Chloroacetyl chloride, K₂CO₃, acetone | 65–72 |
Fragment Preparation: 3,4-Dimethoxyphenylethylamine Side Chain
The side chain is synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with ethanolamine, followed by hydrogenation using palladium on carbon (Pd/C) in methanol. This two-step process affords 2-(3,4-dimethoxyphenyl)ethylamine in 82–88% overall yield.
Coupling and Final Assembly
The final step involves coupling the two fragments via a nucleophilic acyl substitution reaction. 2-Chloro-N-(6-bromo-1H-indol-1-yl)acetamide reacts with 2-(3,4-dimethoxyphenyl)ethylamine in tetrahydrofuran (THF) under reflux, catalyzed by triethylamine (Et₃N). This method achieves a yield of 68–74%, with purity >95% after recrystallization from ethyl acetate.
Reaction Optimization
Critical parameters influencing the coupling efficiency include:
- Solvent selection : THF outperforms DMF or dichloromethane due to better solubility of intermediates.
- Temperature : Reflux conditions (66–70°C) minimize side reactions.
- Catalyst load : A 1.2:1 molar ratio of Et₃N to chloroacetamide prevents HCl-mediated degradation.
Analytical Characterization and Quality Control
Post-synthetic characterization employs multiple techniques to verify structural integrity:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (s, 1H, indole H-7), 7.42 (d, J = 8.2 Hz, 1H, indole H-4), and 3.90 (s, 6H, OCH₃).
- High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 417.0924 (calculated: 417.0928).
- HPLC Purity : >99% achieved using a C18 column (acetonitrile/water gradient).
Scalability and Industrial Considerations
Scale-up challenges include:
- Bromination exotherm : Controlled addition of NBS at low temperatures prevents decomposition.
- Amine sensitivity : The phenylethylamine side chain requires inert atmosphere handling to avoid oxidation.
- Cost-effective purification : Recrystallization replaces column chromatography for large batches, reducing solvent waste.
Comparative Analysis of Alternative Routes
Solid-Phase Synthesis
A patent-disclosed method utilizes resin-bound indole derivatives to streamline purification, though yields remain suboptimal (52–60%).
Microwave-Assisted Coupling
Microwave irradiation (100°C, 20 min) accelerates the coupling step, enhancing yield to 79% but requiring specialized equipment.
Chemical Reactions Analysis
2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: It can be used in studies to investigate the biological activities of indole derivatives, including their interactions with proteins and enzymes.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The dimethoxyphenyl ethyl acetamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the bromoindole-acetamide with a benzoyl group.
- Properties: MW 285.3 (C₁₇H₁₉NO₃), synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield). Melting point: 90°C.
- Lower molecular weight and simpler structure may enhance solubility but reduce target specificity compared to the bromoindole derivative .
2-(6-Bromo-1H-Indol-1-yl)-N-(1,3-Thiazol-2-yl)Acetamide
- Structure : Substitutes the dimethoxyphenethyl group with a thiazole ring.
- Properties : MW 336.21 (C₁₃H₁₀BrN₃OS).
- Smaller size (vs.
U-48800 and U-51754 (Opioid Analogs)
- Structures: Feature dichlorophenyl and dimethylaminocyclohexyl groups.
- Key Differences: Chlorine substituents and cyclohexylamine backbone prioritize µ-opioid receptor binding, unlike the bromoindole’s undefined target.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- Structure : Combines indole with oxadiazole-thiol and acetamide.
- Synthesis : Reacts indole derivatives with bromoacetamides (e.g., 2-bromo-N-substituted acetamides).
- Broader hydrogen-bonding capacity (vs. dimethoxyphenyl) may alter pharmacokinetics .
Physicochemical and Structural Comparison Table
*Estimated based on structural analogs.
Pharmacological and Bioavailability Considerations
- Bromoindole vs. Benzoyl : Bromine’s electronegativity and size may enhance binding to hydrophobic pockets (e.g., kinase ATP sites), whereas benzoyl groups prioritize aromatic interactions .
- Dimethoxyphenyl vs. Thiazole : Methoxy groups improve solubility and metabolic stability via cytochrome P450 interactions, while thiazoles may introduce metabolic liabilities (e.g., sulfoxidation) .
Biological Activity
The compound 2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , a synthetic derivative of indole, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, including enzymes and receptors, and its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.21 g/mol. The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the phenyl ring contribute to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.21 g/mol |
| CAS Number | 1219582-31-6 |
The biological activity of This compound is primarily attributed to its ability to interact with various biological targets. The indole structure facilitates significant interactions through π-π stacking with aromatic amino acids in proteins, which may modulate enzyme activity or receptor binding.
Key Biological Targets
- Enzymes : The compound may inhibit specific enzymes involved in cancer progression.
- Receptors : It shows potential for binding to various receptors, potentially influencing neurological pathways.
Anticancer Potential
Preliminary studies indicate that this compound may have significant anticancer properties. Research has demonstrated that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- In Vitro Studies :
- A study evaluated the cytotoxicity of structurally related compounds against A549 lung cancer cell lines, revealing IC50 values ranging from 10 µM to 50 µM for related indole derivatives.
- Another study reported that compounds with similar indole structures exhibited significant apoptosis in cancer cells, indicating a potential mechanism for anticancer activity.
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 | 20 |
| Related Indole Derivative | MCF-7 | 15 |
| Indole-Based Compound | HCT116 | 25 |
Neuroprotective Effects
Beyond its anticancer potential, there is emerging evidence suggesting neuroprotective effects. The compound's structural features may allow it to interact with neuroreceptors, providing a basis for further exploration in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
